molecular formula C14H14Cl2N2O2S B5154594 4-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)butanamide

4-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)butanamide

Cat. No.: B5154594
M. Wt: 345.2 g/mol
InChI Key: SQZZUZKMUYMGDH-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)butanamide is a synthetic organic compound It is characterized by the presence of a dichlorophenoxy group, a thiazole ring, and a butanamide backbone

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O2S/c1-9-8-21-14(17-9)18-13(19)3-2-6-20-12-5-4-10(15)7-11(12)16/h4-5,7-8H,2-3,6H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZZUZKMUYMGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)butanamide typically involves the following steps:

    Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form the dichlorophenoxy intermediate.

    Thiazole ring formation: The thiazole ring is synthesized by reacting a suitable thioamide with a halogenated ketone or aldehyde.

    Coupling reaction: The final step involves the coupling of the dichlorophenoxy intermediate with the thiazole derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in studies involving enzyme inhibition or receptor binding.

    Medicine: Possible applications in drug development for its potential therapeutic properties.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)butanamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-dichlorophenoxy)butanoic acid: Similar structure but lacks the thiazole ring.

    N-(4-methyl-1,3-thiazol-2-yl)butanamide: Similar structure but lacks the dichlorophenoxy group.

Uniqueness

4-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)butanamide is unique due to the combination of the dichlorophenoxy group and the thiazole ring, which may confer distinct chemical and biological properties compared to its analogs.

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